molecular formula C6H11NO2 B122061 2-Aminohex-5-enoic acid CAS No. 16258-05-2

2-Aminohex-5-enoic acid

Cat. No. B122061
CAS RN: 16258-05-2
M. Wt: 129.16 g/mol
InChI Key: NPSWHDAHNWWMEG-UHFFFAOYSA-N
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Description

2-Aminohex-5-enoic acid, also known as (S)-2-Aminohex-5-enoic acid, is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 2-Aminohex-5-enoic acid is 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While the specific chemical reactions involving 2-Aminohex-5-enoic acid are not detailed in the search results, one source mentions that it can react under certain conditions. For example, it can react with benzotriazol-1-ol in N,N-dimethyl-formamide at 20℃ for 16 hours under an inert atmosphere .


Physical And Chemical Properties Analysis

2-Aminohex-5-enoic acid is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : A novel method was developed for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, based on the synthesis of 3-methyl-3-amino-butanol. This method facilitated the synthesis of 14C-labelled compounds (Jessen, Selvig, & Valsborg, 2001).

  • Enantioselective Synthesis : An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) was developed, using asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt (Burk et al., 2003).

  • Synthesis of Biologically Active Compounds : Fatty acid hydrazides were used as starting materials for synthesizing biologically active 5-(alkenyl)-2-amino-1,3,4-oxadiazoles, showing good antimicrobial activity (Banday, Mattoo, & Rauf, 2010).

Medicinal Chemistry and Drug Development

  • Antiepilepsy Drug Analogs : Synthesis of cyclopropane isosteres of the antiepilepsy drug Vigabatrin was conducted to evaluate their inhibition of GABA Aminotransferase (Wang & Silverman, 2004).

  • GABA-AT Inhibitors for Epilepsy : Hexonic derivatives, including 3-aminohex-5-enoic acid, were identified as potential leads for specific inhibitors of GABA-AT, assisting in the discovery of novel anti-epileptic drugs (Senthilkumar, Anbarasu, & Jayanthi, 2015).

Chemical and Structural Analysis

  • X-ray Crystallography : Structural investigation of related compounds, like 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid, was conducted to understand their molecular arrangement and interaction patterns (Kumar et al., 2017).

  • Density Functional Theory Calculations : Theoretical studies on tautomers of related compounds, such as 5-aminolevulinic acid, were performed to understand their autocatalysis and hydration mechanisms (Erdtman & Eriksson, 2008).

Mechanism of Action

One study suggests that hexonic derivatives, including 2-Aminohex-5-enoic acid, could potentially act as inhibitors of human γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the regulation of GABA levels in the brain . This suggests a potential role for 2-Aminohex-5-enoic acid in the development of novel antiepileptic drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

While specific future directions for research on 2-Aminohex-5-enoic acid are not mentioned in the search results, the potential role of this compound as a GABA-AT inhibitor suggests that it could be further studied for its potential in the development of new treatments for epilepsy .

properties

IUPAC Name

2-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohex-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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